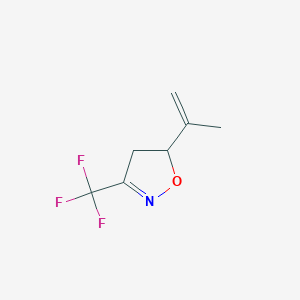
5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a prop-1-en-2-yl substituent on a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable alkene in the presence of a catalyst to form the dihydroisoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the dihydroisoxazole ring can participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-1-en-2-yl)-5-(trifluoromethyl)furan
- 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone
Uniqueness
Compared to similar compounds, 5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole is unique due to the presence of both a trifluoromethyl group and a dihydroisoxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93665-81-7 |
|---|---|
Molecular Formula |
C7H8F3NO |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
5-prop-1-en-2-yl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C7H8F3NO/c1-4(2)5-3-6(11-12-5)7(8,9)10/h5H,1,3H2,2H3 |
InChI Key |
IIWAUYGPDAJZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC(=NO1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















